![molecular formula C14H20N2 B2925543 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86755-80-8](/img/structure/B2925543.png)
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C14H20N2 . It has a molecular weight of 216.322 .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The benzyl and methyl groups are attached to the pyrrole ring .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
A study by Wiest, Poethig, and Bach (2016) explored the use of pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This method demonstrated successful methylation, alkylation, or benzylation at the benzene core of 2-phenylpyrroles, yielding 2-substituted pyrrol-2-yl benzenes with high efficiency and without the need for additional ligands or additives (Wiest, Poethig, & Bach, 2016).
Material Science and Electropolymerization
Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives for the improvement of poly(pyrrole) layers in electropolymerization processes. This research highlighted the enhanced surface smoothness and homogeneity of poly(pyrrole) films when copolymerized onto monolayers of the derivatives, pointing towards applications in improving electronic device interfaces (Schneider et al., 2017).
Medicinal Chemistry and Drug Discovery
Martins et al. (2018) presented an improved synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, highlighting their promising properties for organic electronic devices. The study discussed the optoelectronic properties and synthesis versatility of these compounds, indicating their potential application in the development of new materials for electronic applications (Martins et al., 2018).
Electropolymerization and Electrochemical Studies
Almeida et al. (2017) explored the synthesis and spectroelectrochemical characterization of a magenta polypyrrole derivatized with Methyl Red azo dye. This work not only shed light on the electrochromic properties of these films but also their application in developing pH sensors, showcasing the versatility of pyrrole derivatives in sensor technology (Almeida et al., 2017).
Supramolecular Chemistry
Gale et al. (2002) synthesized molecules containing pyrrole units linked via benzene rings, which formed anionic supramolecular polymers through NH...N- hydrogen bonds. This study demonstrates the potential of pyrrole derivatives in constructing novel polymeric materials with unique properties (Gale et al., 2002).
Propiedades
IUPAC Name |
5-benzyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-8-13-10-16(11-14(13)9-15)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPUPYDZIUZHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)
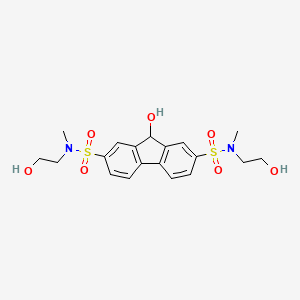
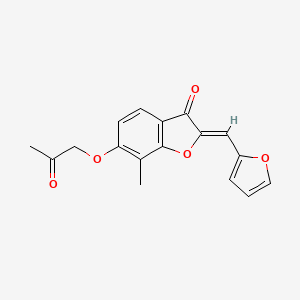
![[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2925464.png)
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)
![2-(4-{[(Anilinocarbonyl)oxy]imino}piperidino)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2925470.png)
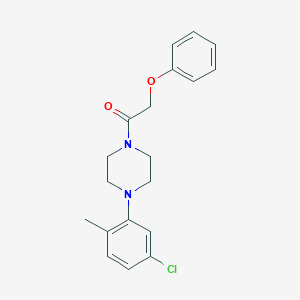

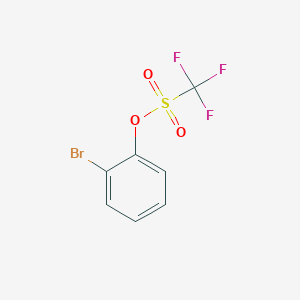
![2-(5-{[(1,3-Thiazol-2-yl)amino]methyl}thiophen-2-yl)acetic acid](/img/structure/B2925479.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2925480.png)

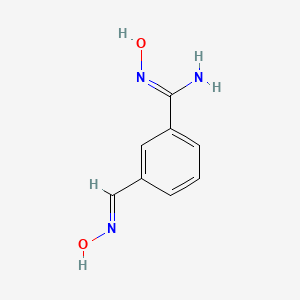
![8-(sec-butyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925483.png)